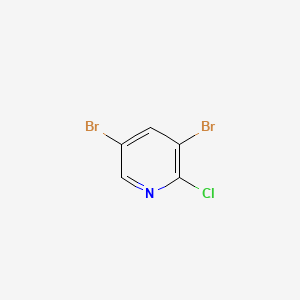

2-Chloro-3,5-dibromopyridine

描述

Significance of Pyridine (B92270) Derivatives in Chemical Sciences

The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a structural motif of profound importance in the chemical sciences. techsciresearch.com Its unique electronic properties and ability to participate in a wide array of chemical transformations have made it a cornerstone in the development of new materials and biologically active molecules. nih.gov

Role in Medicinal Chemistry and Drug Design

Pyridine derivatives are integral to the field of medicinal chemistry, forming the structural core of numerous pharmaceutical agents. nih.govsciencepublishinggroup.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for drug-target binding. ijmca.com This, combined with the ability to introduce various substituents at different positions on the ring, allows for the fine-tuning of a molecule's pharmacological profile. nih.gov The pyridine scaffold is found in a wide range of therapeutic agents, including those with antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govijmca.com In fact, after piperidine, pyridine is the second most common nitrogen-containing heterocycle found in FDA-approved drugs. lifechemicals.com

Applications in Agrochemical Development

The importance of pyridine derivatives extends into the realm of agrochemical science. researchgate.netontosight.ai These compounds are key components in the synthesis of a variety of pesticides, including herbicides, insecticides, and fungicides, which are essential for modern agriculture and global food security. marketresearch.comchempanda.comglobenewswire.com The development of pyridine-based agrochemicals is a continuous effort to create more effective and selective crop protection solutions. researchgate.netgrandviewresearch.com The structural versatility of the pyridine ring allows for the design of molecules that target specific biological pathways in pests and weeds, thereby enhancing crop yields. techsciresearch.com

Utility in Materials Science and Specialty Chemicals

In materials science, pyridine derivatives are utilized as building blocks for the synthesis of polymers, dyes, and other specialty chemicals. ontosight.aimarketresearch.com Their ability to coordinate with metal ions makes them valuable as ligands in the development of catalysts and functional materials. nih.gov The electronic properties of the pyridine ring can be tailored to create materials with specific optical or conductive properties.

Building Block in Organic Synthesis

Beyond their direct applications, pyridine derivatives are fundamental building blocks in organic synthesis. rasayanjournal.co.inresearchgate.netsigmaaldrich.com They serve as versatile starting materials for the construction of more complex molecular architectures. lifechemicals.comacs.org The reactivity of the pyridine ring can be strategically manipulated to allow for the introduction of a wide range of functional groups, making them indispensable tools for synthetic chemists. sigmaaldrich.com

Overview of Halogenated Pyridines as Synthetic Intermediates

Within the vast family of pyridine derivatives, halogenated pyridines hold a special place as highly valuable synthetic intermediates. mountainscholar.orgnih.gov The presence of halogen atoms on the pyridine ring provides reactive handles for a multitude of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and metal-halogen exchange reactions. thieme-connect.com These reactions are fundamental to the construction of complex molecules in both academic and industrial research.

Importance of Regioselectivity in Halogenation

The functionalization of the pyridine ring is not always straightforward. Due to the electronic nature of the heterocycle, direct electrophilic substitution reactions can be challenging and often require harsh conditions. nih.gov A critical aspect of synthesizing functionalized pyridines is achieving regioselectivity—the ability to introduce a substituent at a specific position on the ring. The selective halogenation of pyridines is a long-standing challenge in organic chemistry. mountainscholar.org

Research Trajectories for 2-Chloro-3,5-dibromopyridine

The research landscape for this compound is primarily centered on its utility as a precursor for the synthesis of more complex, polysubstituted pyridine derivatives. nih.govcore.ac.uk These derivatives are of interest for their potential biological activities and material properties. chemimpex.comresearchgate.net Key research trajectories involve leveraging the distinct reactivity of the halogen atoms to introduce various functional groups through cross-coupling reactions and other synthetic methodologies. nih.govacs.org

One major area of investigation is its use in the development of novel pharmaceutical and agrochemical agents. chemimpex.comlookchem.com The pyridine scaffold is a common motif in many biologically active molecules, and the ability to selectively functionalize the 2, 3, and 5 positions of the pyridine ring using this compound as a starting material is a powerful tool for medicinal and agricultural chemists. chemimpex.comresearchgate.net

Another significant research direction is the development of new synthetic methods. The differential reactivity of the C-Cl and C-Br bonds in this compound provides an excellent platform for studying the selectivity of various catalytic systems, particularly those based on palladium. nih.govresearchgate.net For instance, the bromine atoms are generally more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, than the chlorine atom. nih.govresearchgate.net This chemoselectivity allows for the stepwise introduction of different substituents, enabling the synthesis of a diverse range of polysubstituted pyridines with precise control over their structure. nih.gov

Furthermore, this compound is explored in the field of materials science for the creation of novel functional materials. chemimpex.comtandfonline.com The incorporation of the pyridine unit and the potential for further functionalization can lead to materials with tailored electronic, optical, or thermal properties. chemimpex.comresearchgate.net

A notable synthetic application of a related compound, 3,5-dibromopyridine, involves its lithiation followed by reaction with electrophiles to yield 4-alkyl-3,5-dibromopyridines. sigmaaldrich.com While not directly involving this compound, this highlights the synthetic versatility of brominated pyridines. The action of sulphuryl chloride on 3,5-dibromopyridine-N-oxide has been shown to produce a mixture containing this compound, demonstrating a potential synthetic route to this compound. researchgate.net

The following table summarizes some of the key research applications and the types of compounds synthesized from this compound.

| Research Area | Application/Reaction Type | Resulting Compound Type |

| Medicinal Chemistry | Intermediate in drug synthesis | Biologically active pyridine derivatives |

| Agrochemicals | Intermediate for pesticide synthesis | Herbicides and pesticides |

| Organic Synthesis | Catalytic cross-coupling reactions (e.g., Suzuki, Heck) | Polysubstituted pyridines |

| Materials Science | Precursor for functional materials | Polymers and coatings with specific properties |

The following table outlines some of the physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C5H2Br2ClN |

| Molecular Weight | 271.34 g/mol |

| Melting Point | 42-45 °C |

| Appearance | Off-white to yellow colored powder |

| CAS Number | 40360-47-2 |

This data is compiled from multiple sources. chemimpex.comnih.govchemsrc.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,5-dibromo-2-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2ClN/c6-3-1-4(7)5(8)9-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSICVOJSJMFKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355734 | |

| Record name | 2-Chloro-3,5-dibromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40360-47-2 | |

| Record name | 2-Chloro-3,5-dibromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 3,5 Dibromopyridine and Its Precursors

Direct Halogenation Strategies for Pyridine (B92270)

Direct halogenation of the pyridine nucleus to achieve the specific 3,5-dibromo substitution pattern, a necessary precursor to the target molecule, requires overcoming the inherent electron-deficient nature of the pyridine ring. Several strategies have been developed to achieve this.

Direct bromination of pyridine to yield 3,5-dibromopyridine is a challenging transformation due to the deactivation of the pyridine ring towards electrophilic attack. However, this method remains a viable route under forcing conditions. The reaction typically involves heating pyridine with bromine in the presence of a strong acid, such as fuming sulfuric acid or within a pyridine hydrobromide perbromide complex.

One established method involves heating a perbromide of pyridine hydrobromide at temperatures ranging from 230-250°C. prepchem.com This process leads to the formation of both 3-bromopyridine and the desired 3,5-dibromopyridine. Another approach utilizes a mixture of concentrated sulfuric acid and thionyl chloride with the dropwise addition of bromine at elevated temperatures (around 130°C), which has been reported to produce 3,5-dibromopyridine with a yield of approximately 82%. chemrxiv.org

Table 1: Conditions for Direct Bromination of Pyridine

| Reagents | Temperature | Product(s) | Reported Yield |

| Pyridine hydrobromide perbromide | 230-250°C | 3-Bromopyridine and 3,5-dibromopyridine | Not specified |

| Pyridine, Br₂, concentrated H₂SO₄, SOCl₂ | 130°C | 3,5-Dibromopyridine | ~82% |

| Pyridine, Br₂, fuming H₂SO₄ | 130°C | 3-Bromopyridine and 2,5-dibromopyridine | Not specified |

Metalation of the pyridine ring followed by quenching with a halogen source offers a regioselective route to halopyridines. For the synthesis of precursors to 2-chloro-3,5-dibromopyridine, this strategy can be employed to introduce halogens at specific positions. For instance, 3,5-dibromopyridine can be selectively metalated at the 2-position using bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl). Quenching this organometallic intermediate with an electrophilic chlorine source would theoretically yield this compound. Similarly, directed ortho-metalation of substituted pyridines can guide the introduction of halogens to specific locations on the ring. The choice of base and reaction conditions is crucial for achieving the desired regioselectivity.

While direct synthesis of 3,5-dibromopyridine from pyridine via a simple metalation-bromination sequence is less common, the functionalization of 3,5-dibromopyridine itself through metalation is a well-established method. For example, the reaction of 3,5-dibromopyridine with TMPMgCl·LiCl at -25°C for 30 minutes leads to magnesiation at the 2-position. znaturforsch.com This intermediate can then be reacted with various electrophiles.

The use of pyridine N-oxides is a powerful strategy to alter the reactivity and regioselectivity of the pyridine ring. The N-oxide group activates the ring towards both electrophilic and nucleophilic attack, particularly at the 2- and 4-positions. For the synthesis of 3,5-dibromopyridine, the N-oxide of this compound is a key intermediate.

The synthesis of 3,5-dibromopyridine N-oxide can be achieved by the oxidation of 3,5-dibromopyridine using an oxidizing agent such as hydrogen peroxide in an acidic medium like acetic acid or trifluoroacetic acid. patsnap.com Once formed, the N-oxide can be deoxygenated to yield 3,5-dibromopyridine. This deoxygenation can be carried out using various reducing agents. One method involves stirring a mixture of 3,5-dibromopyridine N-oxide with sodium hydroxide and ethanol, followed by the addition of sulfur dioxide thiourea. guidechem.com Another approach utilizes Raney nickel and anhydrous ammonium formate in methanol. guidechem.com

Table 2: Deoxygenation of 3,5-Dibromopyridine N-oxide

| Reagents | Solvent(s) | Temperature | Reported Yield of 3,5-Dibromopyridine |

| Sulphur dioxide thiourea, NaOH | Ethanol, Water | 80-85°C | Not specified |

| Raney nickel, Anhydrous ammonium formate | Methanol | 25-55°C | 74% |

An alternative approach to functionalizing the pyridine ring involves a sequence of ring-opening, halogenation, and subsequent ring-closure. The Zincke reaction, a classic example of pyridine ring-opening, can be adapted for this purpose. In this strategy, pyridine is activated by an N-aryl group (typically 2,4-dinitrophenyl), which facilitates nucleophilic attack and ring opening to form a Zincke imine intermediate. This acyclic intermediate can then undergo regioselective halogenation. A final ring-closing step regenerates the pyridine ring, now bearing the desired halogen substituents. nih.govnsf.gov

This methodology has been shown to be effective for the 3-selective halogenation of pyridines. Furthermore, by performing a second round of halogenation on the isolated Zincke imine intermediate, 3,5-dihalogenated pyridines can be synthesized. chemrxiv.org While a one-pot procedure for dihalogenation has proven challenging, the stepwise approach provides a viable route to these disubstituted products. chemrxiv.org

Synthesis from Hydroxypyridine Precursors

A highly efficient and common method for the synthesis of this compound involves the chlorination of a corresponding hydroxypyridine precursor.

The direct conversion of a hydroxyl group at the 2-position of a pyridine ring to a chloro group is readily achieved using phosphoryl chloride (POCl₃). This reaction is a key step in a high-yield synthesis of this compound.

A large-scale, solvent-free procedure has been developed for this transformation. In this method, 2-hydroxy-3,5-dibromopyridine is heated with an equimolar amount of POCl₃ in a sealed reactor. This approach is not only efficient but also offers environmental and safety advantages over traditional methods that use a large excess of POCl₃.

Table 3: Synthesis of this compound from 2-Hydroxy-3,5-dibromopyridine

| Reactant 1 | Reactant 2 | Conditions | Product | Reported Yield | Purity |

| 2-Hydroxy-3,5-dibromopyridine (126.5 g) | POCl₃ (45 mL) | Heated in a sealed reactor, solvent-free | This compound | 92% | 97% |

The synthesis of the precursor, 2-hydroxy-3,5-dibromopyridine, can be accomplished through the bromination of 2-hydroxypyridine.

Solvent-Free and Large-Scale Chlorination Protocols

The development of environmentally benign and scalable synthetic methods is a paramount goal in modern chemistry. While specific solvent-free and large-scale chlorination protocols directly leading to this compound are not extensively detailed in the provided search results, the principles of such syntheses can be inferred from related large-scale preparations of chlorinated pyridine derivatives.

Large-scale chlorination reactions often employ robust and readily available chlorinating agents. For instance, the synthesis of 2-chloro-5-nitropyridine, a related chlorinated pyridine, has been achieved on a larger scale using phosphorus oxychloride and phosphorus pentachloride. chemicalbook.comgoogle.com One patented method describes reacting 2-hydroxy-5-nitropyridine with a combination of phosphorus oxychloride and phosphorus pentachloride. In this process, 380 g of phosphorus oxychloride, 50.0 g of 2-hydroxy-5-nitropyridine, and 110.1 g of phosphorus pentachloride are reacted at 60°C for 16 hours. Following the reaction, excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is then poured into ice water and extracted with ethyl acetate to yield 51.0 g of 2-chloro-5-nitropyridine, achieving a yield of 89.5%. google.com

Another approach involves the reaction of 2-hydroxy-5-nitropyridine with phosphorus oxychloride in the presence of N,N-Diethylaniline and etamon chloride at 120-125°C for 5-8 hours. After workup, this method yields the target product with a 76.9% yield. google.com These examples highlight the use of phosphorus-based chlorinating agents in scalable processes. The transition to solvent-free conditions would likely involve neat reaction mixtures or the use of one of the liquid reagents as the reaction medium, followed by distillation or crystallization for purification to minimize solvent waste.

Divergent Synthetic Routes to Halogenated Pyridine Scaffolds

The synthesis of complex halogenated pyridines often relies on the strategic functionalization of simpler, readily available pyridine precursors. The following sections explore the synthesis of key building blocks that can be utilized in divergent routes to various halogenated pyridine scaffolds, including those related to this compound.

Synthesis of 2-Chloro-5-nitropyridine as a Precursor

2-Chloro-5-nitropyridine is a valuable precursor for introducing further functionalization onto the pyridine ring. dissertationtopic.net Several synthetic routes to this compound have been developed.

One common pathway begins with 2-aminopyridine. Nitration of 2-aminopyridine with mixed acid yields 2-amino-5-nitropyridine. Subsequent hydrolysis under acidic conditions provides 2-hydroxy-5-nitropyridine. Finally, chlorination with a mixture of phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3) affords 2-chloro-5-nitropyridine with a total yield of 41.1%. dissertationtopic.net

An alternative strategy starts from 2-chloropyridine. This route involves N-oxidation followed by nitration with mixed acid to produce 2-chloro-4-nitro-pyridine-N-oxide. A subsequent reduction step then yields 4-amino-2-chloropyridine. dissertationtopic.net

A high-yield preparation of 2-chloro-5-nitropyridine has been reported starting from 2-hydroxy-5-nitropyridine. chemicalbook.com In this method, 14.0 g of 2-hydroxy-5-nitropyridine is reacted with 50 g of phosphorus oxychloride and 25.0 g of phosphorus pentachloride at 100-105°C for 5 hours. After workup and extraction with dichloromethane, 15.1 g of 2-chloro-5-nitropyridine was obtained, corresponding to a 95.3% yield. chemicalbook.com

Another innovative approach avoids direct nitration by starting with a 2-halogenated acrylate. This starting material undergoes condensation with nitromethane and triethyl orthoformate, followed by cyclization to form 2-hydroxy-5-nitropyridine. The final chlorination step then produces 2-chloro-5-nitropyridine. This method is noted for its mild conditions and high safety profile due to the avoidance of a nitration reaction. google.com

| Starting Material | Key Reagents | Product | Yield |

| 2-Aminopyridine | Mixed acid, H+, PCl5/POCl3 | 2-Chloro-5-nitropyridine | 41.1% |

| 2-Hydroxy-5-nitropyridine | POCl3, PCl5 | 2-Chloro-5-nitropyridine | 95.3% chemicalbook.com |

| 2-Halogenated acrylate | Nitromethane, Triethyl orthoformate, Chlorinating agent | 2-Chloro-5-nitropyridine | High |

Regioselective Functionalization of 2-Chloropyridines

The presence of a chlorine atom at the 2-position of the pyridine ring directs the regioselectivity of further functionalization. This is a crucial aspect in the synthesis of polysubstituted pyridines. Studies on the regioselective functionalization of 2-chloropyridines have demonstrated that the 2-chloro substituent has a significant effect on the outcome of metalation reactions compared to unsubstituted or carbon-substituted pyridines. mdpi.comproquest.com

For instance, the 4,5-regioselective functionalization of 2-chloropyridines has been identified as a viable strategy for the total synthesis of natural products like (+)-floyocidin B. mdpi.com This approach allows for the introduction of substituents at specific positions, leading to versatile starting materials for orthogonally functionalized pyridine derivatives. mdpi.com The ability to control the site of reaction is essential for building complex molecular architectures. researchgate.net

Synthesis of 3,5-Dibromopyridine

3,5-Dibromopyridine is another important precursor in the synthesis of various pyridine derivatives. A common method for its preparation involves the direct bromination of pyridine. acs.org

One established procedure involves heating a perbromide of pyridine hydrobromide at 230-250°C. This method is considered an improvement over older sealed-tube methods. acs.org Another approach utilizes pyridine as the starting material with concentrated sulfuric acid and thionyl chloride as catalysts. Bromine is added dropwise at a high temperature (125-138°C) to yield 3,5-dibromopyridine. After steam distillation and recrystallization from methanol, the pure product can be obtained with a yield of approximately 82%. chemicalbook.com

3,5-Dibromopyridine can undergo further reactions, such as lithiation with lithium diisopropylamide, to introduce substituents at the 4-position. sigmaaldrich.com It is also used in Suzuki coupling reactions to form more complex structures. rsc.org

The "halogen dance" reaction is another fascinating method for synthesizing substituted pyridines. This base-catalyzed isomerization can rearrange halogen atoms on the pyridine ring. rsc.orgresearchgate.net For instance, treatment of a dihalopyridine with a strong base like lithium diisopropylamide (LDA) can lead to the migration of a halogen atom, allowing for the synthesis of isomers that might be difficult to obtain through direct halogenation. clockss.org

| Starting Material | Key Reagents | Product | Yield |

| Pyridine | HBr, Heat | 3,5-Dibromopyridine | - |

| Pyridine | Concentrated H2SO4, Thionyl chloride, Br2 | 3,5-Dibromopyridine | ~82% chemicalbook.com |

Reactivity and Mechanistic Investigations of 2 Chloro 3,5 Dibromopyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of aromatic and heteroaromatic rings. In halogenated pyridines, the pyridine (B92270) nitrogen atom acts as a strong electron-withdrawing group, activating the ring towards attack by nucleophiles, particularly at the ortho (C2/C6) and para (C4) positions. The reaction generally proceeds via an addition-elimination mechanism, which involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. However, some modern studies suggest that certain SNAr reactions may proceed through a concerted mechanism, where the Meisenheimer complex represents a transition state rather than a discrete intermediate.

Regioselectivity in SNAr of Halogenated Pyridines

The regiochemical outcome of SNAr reactions on polyhalogenated pyridines is dictated by a combination of electronic and steric factors, as well as the nature of the leaving group. The hierarchy of leaving group ability for halogens in SNAr is typically F > Cl > Br > I, which is the reverse of their leaving group ability in SN1/SN2 reactions and is attributed to the electronegativity of the halogen stabilizing the transition state during the rate-determining nucleophilic attack.

In the case of 2-Chloro-3,5-dibromopyridine, the C2 position is highly activated due to its ortho relationship to the ring nitrogen. The C3 and C5 positions are less electronically activated. Consequently, nucleophilic attack is generally expected to occur preferentially at the C2 position, leading to the displacement of the chloride ion.

Studies on the similar compound, 5-bromo-2-chloro-3-fluoropyridine, demonstrate the subtleties of this regioselectivity. Under neat (solvent-free) conditions without a catalyst, amination occurs at the 2-chloro position. However, under different SNAr conditions, selective substitution of the 3-fluoro group can be achieved. For this compound, the greater activation at the C2 position makes it the most probable site for nucleophilic substitution.

Computational studies on related systems, such as 2-substituted 3,5-dichloropyrazines, have shown that the presence of an electron-donating group at the 2-position directs nucleophilic attack to the 3-position, while an electron-withdrawing group directs it to the 5-position. These findings underscore the critical role of electronic effects in determining the site of substitution.

Formation of Meisenheimer Intermediates

The classical mechanism for SNAr reactions proceeds in two steps: addition of the nucleophile to form a negatively charged, non-aromatic intermediate (the Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. This intermediate is stabilized by the delocalization of the negative charge onto electron-withdrawing groups. In this compound, the pyridine nitrogen is the primary group that stabilizes this anionic complex.

The attack of a nucleophile (Nu⁻) at the C2 position of this compound would lead to the formation of the Meisenheimer complex shown below. The negative charge is delocalized across the pi-system and onto the electronegative nitrogen atom.

Recent research has questioned the universal existence of a stable Meisenheimer intermediate in all SNAr reactions. Kinetic isotope effect studies and computational analyses suggest that for many substrates, particularly heteroaromatics with good leaving groups like chlorine or bromine, the reaction may follow a concerted pathway. In a concerted mechanism, bond formation with the nucleophile and bond cleavage with the leaving group occur in a single transition state, and the Meisenheimer complex structure represents the transition state rather than a stable intermediate. For substitutions on pyridine, pyrazine, and pyrimidine, concerted mechanisms are predicted to be common.

Cross-Coupling Reactions of this compound

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. For polyhalogenated substrates like this compound, the differential reactivity of the carbon-halogen bonds (C-Br vs. C-Cl) allows for selective and sequential functionalization. The general order of reactivity for oxidative addition to a low-valent metal center is C-I > C-Br > C-Cl, making the two bromide substituents the more likely sites for initial reaction.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is widely used for the synthesis of biaryls. The reaction's versatility and functional group tolerance make it a staple in synthetic chemistry.

In reactions involving this compound, the C-Br bonds are significantly more reactive than the C-Cl bond under typical palladium-catalyzed Suzuki conditions. This allows for selective coupling at one or both of the bromine-substituted positions while leaving the C2-chloro group intact for subsequent transformations. Research has shown that mono-coupling often occurs preferentially at the C5 position, which is sterically more accessible than the C3 position.

| Entry | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Product(s) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 3,5-Dibromo-2-phenylpyridine | ~75 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 5-Bromo-2-chloro-3-(4-methoxyphenyl)pyridine | 85 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 5-Bromo-2-chloro-3-(3-thienyl)pyridine | 78 |

This table presents representative data compiled from typical Suzuki-Miyaura reactions on similar polyhalogenated pyridines.

Heck Cross-Coupling

The Mizoroki-Heck reaction couples aryl or vinyl halides with alkenes, catalyzed by a palladium complex. This reaction proceeds through a catalytic cycle involving oxidative addition, alkene insertion, and β-hydride elimination.

Similar to the Suzuki reaction, the Heck coupling of this compound is expected to show high selectivity for the C-Br bonds over the C-Cl bond. The reaction can be controlled to favor either mono- or di-vinylation depending on the stoichiometry of the alkene and the reaction conditions. The regioselectivity between the C3 and C5 positions can be influenced by the steric bulk of the alkene and the specific catalyst system employed.

| Entry | Alkene | Catalyst | Base | Solvent | Temperature (°C) | Product |

| 1 | n-Butyl acrylate | Pd(OAc)₂ | K₂CO₃ | NMP | 100 | Mono-adduct at C5 |

| 2 | Styrene | PdCl₂(PPh₃)₂ | Et₃N | DMF | 120 | Mono-adduct at C5 |

| 3 | n-Butyl acrylate (2.5 eq.) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 100 | Di-adduct at C3 and C5 |

This table illustrates typical conditions and outcomes for Heck reactions involving polyhalogenated pyridines.

Kumada-type Cross-Coupling

The Kumada-Corriu coupling utilizes a Grignard reagent as the nucleophile and is typically catalyzed by nickel or palladium complexes. This reaction was one of the first catalytic cross-coupling methods developed and remains valuable for forming C-C bonds, particularly with less reactive halides.

For this compound, Kumada coupling offers a pathway for introducing alkyl or aryl groups. The chemoselectivity again favors reaction at the C-Br bonds. Nickel catalysts are often effective for coupling with aryl chlorides, which could potentially allow for full functionalization of the pyridine ring through sequential coupling reactions—first at the C-Br positions with a standard palladium catalyst, followed by a nickel-catalyzed Kumada coupling at the remaining C-Cl position.

| Entry | Grignard Reagent | Catalyst | Solvent | Product |

| 1 | Phenylmagnesium bromide | Ni(dppp)Cl₂ | THF | 5-Bromo-2-chloro-3-phenylpyridine |

| 2 | Ethylmagnesium bromide | Pd(PPh₃)₄ | Diethyl ether | 3,5-Dibromo-2-ethylpyridine |

| 3 | Isopropylmagnesium chloride | Fe(acac)₃ | THF/NMP | 5-Bromo-2-chloro-3-isopropylpyridine |

This table provides examples of Kumada-type cross-coupling reactions and the expected regioselective products.

Palladium Catalyst Speciation and Site-Selectivity

The site-selectivity of cross-coupling reactions on polyhalogenated pyridines is profoundly influenced by the nature of the palladium catalyst, a phenomenon known as catalyst speciation. The active catalytic species can range from mononuclear palladium complexes to palladium clusters and nanoparticles, and the dominant species can dictate the position of reactivity on the pyridine ring.

In dihalogenated heteroarenes, such as derivatives of dibromopyridine, the choice of catalyst can switch the regioselectivity between different carbon-halogen bonds. For instance, studies on 2,4-dibromopyridine have shown that varying the ratio of palladium(II) acetate to the triphenylphosphine (PPh3) ligand can shift the reaction outcome from the typical C2 position to the atypical C4 position. When a higher ratio of PPh3 to palladium is used, mononuclear Pd(0) species like Pd(PPh3)n (where n > 2) are favored, which typically leads to coupling at the C2 position. Conversely, lower ligand-to-metal ratios can promote the formation of higher-order palladium clusters or nanoparticles, which have been shown to favor coupling at the C4 position.

This control over site-selectivity is critical for synthesizing specific isomers. The activity and selectivity of palladium nanoparticles (PdNPs) can also be modulated by the addition of stabilizing salts, which proved crucial in switching the catalyst's site-preference. While specific studies on this compound are less common, these principles of catalyst speciation provide a framework for predicting and controlling which halogen atom (the C2-Cl, C3-Br, or C5-Br) undergoes oxidative addition to the palladium center, thereby directing the outcome of the cross-coupling reaction.

Table 1: Effect of Pd(OAc)₂/nPPh₃ Ratio on Site-Selectivity in Cross-Coupling of 2,4-dibromopyridine Illustrative data based on principles of catalyst speciation.

| Pd(OAc)₂/nPPh₃ Ratio (n) | Dominant Catalyst Species | Favored Coupling Position | Reference |

|---|---|---|---|

| > 2.5 | Mononuclear Pd(PPh₃)ₓ | C2 (Typical) | |

| 1 to 1.5 | Pd Clusters/Nanoparticles | C4 (Atypical) |

Ligand Effects in Cross-Coupling

The ligands coordinated to the palladium center play a crucial role in determining the efficacy and selectivity of cross-coupling reactions involving polyhalogenated pyridines. The electronic and steric properties of the ligand directly impact the mechanism, including the rate of oxidative addition and reductive elimination, and can be tuned to favor reaction at a specific site.

For instance, in the Suzuki-Miyaura coupling of dichloropyridines, N-heterocyclic carbene (NHC) ligands have been shown to be highly effective. The steric bulk of the NHC ligand can influence site-selectivity. Very bulky Pd-NHC complexes may favor the formation of diarylated products, while less bulky complexes can exhibit higher selectivity for mono-arylation at a specific position. This selectivity can also be temperature-dependent.

Ligand-free conditions, often referred to as "Jeffery-type" conditions, can lead to unprecedented selectivity. For example, the use of PdCl₂, a base like Na₂CO₃, and a phase-transfer catalyst such as NBu₄Br in the Suzuki-Miyaura coupling of 2,5-dichloropyridine resulted in a remarkable and previously unobserved preference for coupling at the C5 position. This outcome is contrary to typical results where coupling occurs at the C2 position, adjacent to the nitrogen atom. This suggests that under ligand-free conditions, where multinuclear palladium species or nanoparticles are likely the active catalysts, the factors controlling regioselectivity are fundamentally different from those in ligand-controlled, mononuclear catalysis.

Table 2: Influence of Ligand System on Cross-Coupling Site-Selectivity

| Substrate | Catalyst System | Observed Selectivity | Reference |

|---|---|---|---|

| 2,4-Dichloropyridine | Pd/IPr (NHC Ligand) | Preferential C4 Coupling | |

| 2,5-Dichloropyridine | PdCl₂/NBu₄Br (Ligand-Free) | Unprecedented C5 Coupling | |

| 2,6-Dibromopyridine | Pd/NHC Ligand | Selective Mono-arylation |

Chemoselective Amination Reactions

Chemoselective amination of polyhalogenated pyridines is a vital transformation for the synthesis of functionalized building blocks, particularly in pharmaceutical chemistry. Achieving selectivity among multiple halogen atoms without the use of expensive noble-metal catalysts is a significant goal.

Recent studies have demonstrated environmentally benign, base-promoted methods for the selective amination of polyhalogenated pyridines. For example, the reaction of 2,5-dibromopyridine with N,N-dimethylformamide (DMF) in the presence of sodium tert-butoxide (NaOtBu) and water at elevated temperatures can achieve highly selective mono-amination. In this process, DMF serves as a source of dimethylamine. Mechanistic investigations suggest that DMF decomposes to form dimethylamine, which then acts as the nucleophile in the substitution reaction. This approach avoids the direct use of palladium or other transition metal catalysts, offering a more cost-effective and sustainable synthetic route. The selectivity in these systems is often high, allowing for the functionalization of one specific halogenated position while leaving others intact for subsequent transformations.

Table 3: Base-Promoted Selective Amination of 2,5-dibromopyridine Reaction Conditions: 2,5-dibromopyridine (0.5 mmol), DMF (1.0 mmol), Base (1.5 mmol), H₂O (2.0 mL), 140 °C, 12 h.

| Base | Product Yield (GC) | Reference |

|---|---|---|

| NaOtBu | 99% | |

| KOAc | Starting Material Recovered | |

| K₂CO₃ | Starting Material Recovered |

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental organometallic reaction that transforms an organic halide into an organometallic species by treatment with an electropositive metal reagent, typically an organolithium or Grignard reagent. This reaction is kinetically controlled and is often very fast, sometimes exceeding the rates of proton transfer or nucleophilic addition, especially at low temperatures. The rate of exchange generally follows the trend I > Br > Cl, while organic fluorides are typically unreactive. This transformation is crucial for preparing functionalized aromatic and heterocyclic compounds, as the resulting organometallic intermediate can be trapped with a wide range of electrophiles.

Regioselectivity in Halogen-Metal Exchange

A notable feature of reactions involving polyhalogenated pyridines is the divergence in regioselectivity between palladium-catalyzed cross-coupling and halogen-metal exchange. While cross-coupling reactions of substrates like 2,5-dibromopyridine preferentially occur at the C2 position, halogen-metal exchange reactions selectively take place at the C5 position.

This difference in selectivity is a powerful tool in synthetic chemistry. For this compound, it can be predicted that halogen-metal exchange using reagents like n-butyllithium (n-BuLi) or isopropylmagnesium chloride (i-PrMgCl) would preferentially occur at one of the bromine atoms over the chlorine atom, due to the faster exchange rate for heavier halogens. Based on the precedent with 2,5-dibromopyridine, the exchange is expected to be highly regioselective for the C5-Br bond. This selectivity allows for the generation of a 2-chloro-3-bromo-5-lithiopyridine or the corresponding Grignard reagent, which can then be functionalized at the C5 position.

The use of mixed Mg/Li reagents, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide), can also be used to achieve unusual regioselectivity in the deprotonation or magnesiation of substituted pyridines.

Computational Insights into Haloselectivity (e.g., LUMO Analysis)

The regioselectivity observed in halogen-metal exchange reactions can be rationalized through computational analysis of the molecule's frontier molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). The selectivity of these reactions is correlated with the presence of a characteristic "String-of-Pearls" shaped lobe distribution along the carbon-halogen bond in an unoccupied molecular orbital (which may be the LUMO, LUMO+1, or LUMO+2).

For 2,5-dibromopyridine, analysis shows that this distinctive orbital shape is present in the LUMO+2 orbital. Crucially, the terminal lobe of this orbital along the C5-Br bond is significantly larger and extends further into space than the corresponding lobe along the C2-Br bond. This larger, more accessible lobe on the C5-Br bond allows for preferential interaction with the incoming metal reagent, accounting for the observed C5 selectivity in halogen-metal exchange. In contrast, the factors governing SNAr and cross-coupling reactions are different, leading to the preferential reactivity at the C2 position in those cases. This LUMO analysis provides a powerful predictive tool for determining the site of halogen-metal exchange in polyhalogenated heterocyclic systems with high accuracy.

Radical Reactions of Pyridyl Radicals

Pyridyl radicals are reactive intermediates that can be generated from halogenated pyridines and engaged in a variety of carbon-carbon bond-forming reactions. One modern approach to generate these radicals is through photoredox catalysis, where a photocatalyst, such as an iridium complex, is excited by light and initiates a single-electron transfer (SET) process.

In this process, the excited photocatalyst can reduce the halogenated pyridine, leading to the formation of a radical anion. This radical anion is often unstable and rapidly fragments, cleaving the carbon-halogen bond to release a halide anion and the desired pyridyl radical. The position of the halogen can influence the reaction; for instance, in dihalopyridines, cleavage of the weaker C-Br bond is favored over the C-Cl bond.

Once formed, these electrophilic pyridyl radicals can participate in reactions such as the anti-Markovnikov hydroarylation of functionalized olefins. The reaction conditions, particularly the solvent, can be critical in directing the reactivity of the radical. For example, using a hydrogen-bond donating solvent like 2,2,2-trifluoroethanol (TFE) can promote the engagement of the pyridyl radical with a nucleophilic alkene. These radical-based methods provide a complementary approach to traditional cross-coupling and metal-exchange reactions for the functionalization of the pyridine core.

Hydroarylation Mechanisms

Detailed mechanistic studies specifically elucidating the hydroarylation of this compound are not extensively reported in the available scientific literature. While hydroarylation of various halopyridines has been explored through methodologies such as photoredox catalysis, which involves the generation of heteroaryl radicals, specific mechanistic data and detailed research findings for this compound are not available. General hydroarylation mechanisms on other pyridine systems often proceed via a photoredox-catalyzed pathway where a single-electron reduction of the halopyridine generates a pyridyl radical, which then adds to an alkene. However, the specific application and mechanistic intricacies of this process for this compound have not been documented.

Due to the absence of specific research findings, a data table detailing the hydroarylation of this compound cannot be provided.

Isomerization Reactions of Haloaryl Halides

Base-Catalyzed Isomerization via Pyridyne Intermediates

There is a lack of specific research in the scientific literature concerning the base-catalyzed isomerization of this compound through pyridyne intermediates. The formation of pyridyne intermediates is a known mechanistic pathway for the isomerization of some halopyridines, where a strong base induces the elimination of a hydrogen halide to form a highly reactive aryne intermediate. Subsequent nucleophilic addition to the pyridyne can lead to isomeric products. However, specific studies detailing this mechanistic pathway for this compound, including the conditions required for pyridyne formation and the resulting isomeric distribution, have not been reported.

Consequently, a data table of research findings on the base-catalyzed isomerization of this specific compound cannot be compiled.

Advanced Spectroscopic and Computational Characterization in Research

Spectroscopic Analysis of 2-Chloro-3,5-dibromopyridine Derivatives

Spectroscopic analysis is a cornerstone in the characterization of this compound and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) and Raman spectroscopy are employed to elucidate the molecular structure and bonding.

For the ¹³C NMR spectrum, five distinct signals are anticipated, corresponding to the five carbon atoms in the pyridine (B92270) ring. The carbon atom bonded to the chlorine (C2) and the carbon atoms bonded to the bromine atoms (C3 and C5) would exhibit characteristic chemical shifts influenced by the electronegativity and anisotropic effects of the halogen substituents. The remaining carbon atoms (C4 and C6) would also show shifts determined by their position relative to the substituents. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, are often used to predict ¹³C NMR chemical shifts with a high degree of accuracy.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H | Signals for H4 and H6 |

Note: This table is predictive and based on the analysis of similar compounds, as direct experimental data was not found in the reviewed literature.

Mass spectrometry of this compound provides crucial information about its molecular weight and isotopic distribution. The molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to the sum of the atomic masses of its constituent atoms (C₅H₂Br₂ClN). Due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), the molecular ion peak will appear as a characteristic cluster of peaks. The relative intensities of these isotopic peaks are determined by the natural abundance of the isotopes.

The fragmentation pattern in the mass spectrum would likely involve the initial loss of a halogen atom (Cl or Br) or the entire pyridine ring fragmentation. Studies on the mass spectra of substituted 2-chloropyridones have shown that a common fragmentation pathway involves the loss of the chlorine atom to form a stable ion. The fragmentation of this compound is expected to show a complex pattern due to the presence of multiple halogen atoms.

Table 2: Key Mass Spectrometry Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₂Br₂ClN | |

| Molecular Weight | 271.34 g/mol | |

| Isotopic Peaks | Characteristic cluster due to Cl and Br isotopes |

FTIR and Raman spectroscopy are powerful techniques for investigating the vibrational modes of this compound. The vibrational spectra are determined by the molecule's symmetry and the nature of its chemical bonds. While specific experimental spectra for this compound are not detailed in the available literature, analysis of related compounds like 2-chloro-1,3-dibromo-5-fluorobenzene provides insight into the expected vibrational modes.

The FTIR and Raman spectra would exhibit characteristic bands corresponding to the stretching and bending vibrations of the C-H, C-N, C-C, C-Cl, and C-Br bonds. The pyridine ring vibrations typically appear in the 1600-1400 cm⁻¹ region. The C-Cl and C-Br stretching vibrations are expected at lower wavenumbers. Computational DFT calculations are often employed to simulate the vibrational spectra and aid in the assignment of the observed experimental bands. For instance, in the study of 2-amino-5-chloropyridine, DFT calculations were used to calculate the harmonic vibrational frequencies, which showed good agreement with the experimental FTIR and FT-Raman spectra.

Table 3: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| C-H stretching | ~3100-3000 |

| Pyridine ring stretching | ~1600-1400 |

| C-H in-plane bending | ~1300-1000 |

| C-Cl stretching | ~800-600 |

Note: This table is based on general vibrational frequency ranges for similar compounds.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are indispensable tools for gaining a deeper understanding of the properties and reactivity of this compound at the atomic and electronic levels.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and spectroscopic properties of molecules. For dihalopyridines, DFT calculations can provide accurate predictions of molecular geometries, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps. These calculations are crucial for interpreting experimental data and understanding the molecule's reactivity.

DFT studies on related pyridine derivatives have demonstrated the reliability of this approach. For example, DFT calculations have been successfully used to simulate the IR and Raman spectra of 2-chloro-5-bromopyridine, showing good agreement with experimental observations. These studies often involve geometry optimization to find the most stable conformation of the molecule, followed by frequency calculations to predict the vibrational spectra.

Computational studies are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and determine the activation energies, providing a detailed picture of the reaction pathway.

For instance, computational studies have been used to investigate the mechanisms of pyridine halogenation. These studies can shed light on the regioselectivity of such reactions and the factors that control them. While specific computational studies on the reaction mechanisms involving this compound were not found in the reviewed literature, the methodologies applied to similar systems are directly applicable. DFT calculations can be employed to explore, for example, the mechanism of nucleophilic substitution reactions on the this compound ring, helping to predict the most likely products and reaction conditions. Such computational insights are invaluable for designing new synthetic routes and understanding the reactivity of this important chemical compound.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface map illustrates the electrostatic potential at different points on the electron density surface of a molecule.

For a molecule like this compound, the MEP map would highlight regions of negative potential (typically colored in shades of red and yellow) and positive potential (colored in shades of blue). The regions with negative potential indicate an excess of electrons and are susceptible to electrophilic attack, while regions with positive potential are electron-deficient and are prone to nucleophilic attack.

In the case of this compound, the nitrogen atom of the pyridine ring is expected to be a region of high negative potential due to the presence of its lone pair of electrons. Consequently, this site would be the most likely target for electrophilic attack. The hydrogen atoms attached to the pyridine ring would exhibit a positive potential, making them susceptible to nucleophilic interactions. The halogen substituents (chlorine and bromine) would also influence the electrostatic potential distribution across the molecule.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Features of this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Pyridine Nitrogen Atom | Negative | Prone to electrophilic attack |

| Hydrogen Atoms on the Ring | Positive | Susceptible to nucleophilic interactions |

| Halogen Atoms (Cl, Br) | Moderately Negative | Influence on overall charge distribution |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the chemical reactivity and stability of a molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a larger HOMO-LUMO gap indicates higher stability and lower reactivity.

For this compound, the distribution of the HOMO and LUMO would be influenced by the electronegative halogen atoms and the pyridine ring. The HOMO is likely to be localized on the pyridine ring and the bromine atoms, while the LUMO may be distributed over the entire molecule, with significant contributions from the pyridine ring and the chlorine atom.

The energies of the HOMO and LUMO, and the resulting energy gap, can be calculated using computational methods such as Density Functional Theory (DFT). While specific calculated values for this compound are not available, studies on similar halogenated pyridines provide a reference for the expected range of these values.

Table 2: Predicted Frontier Molecular Orbital (FMO) Properties of this compound

| Parameter | Description | Predicted Characteristics |

| HOMO Energy | Energy of the highest occupied molecular orbital | Influenced by the pyridine ring and bromine atoms |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Distributed over the pyridine ring and chlorine atom |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Determines the chemical reactivity and stability |

Applications of 2 Chloro 3,5 Dibromopyridine in Target Molecule Synthesis

Pharmaceutical and Medicinal Chemistry

In the fields of pharmaceutical and medicinal chemistry, the pyridine (B92270) scaffold is recognized as a "privileged structure" due to its presence in a vast number of biologically active compounds and approved drugs. nih.gov 2-Chloro-3,5-dibromopyridine serves as a crucial intermediate, providing a pre-functionalized core that can be elaborated into novel molecular architectures for therapeutic applications. mdpi.com

Synthesis of Biologically Active Pyridine Derivatives

The primary application of this compound in medicinal chemistry is as a starting material for the synthesis of more complex, biologically active pyridine derivatives. nih.govtcichemicals.com The differential reactivity of the carbon-halogen bonds (C-Br vs. C-Cl) allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. thieme-connect.commit.edu This enables the systematic introduction of diverse substituents to build libraries of compounds for biological screening.

Researchers have utilized similar polyhalogenated pyridines to create derivatives with a wide range of therapeutic potential, including anticancer, antimicrobial, and antimalarial agents. nih.govnih.govnih.govresearchgate.net For instance, palladium-catalyzed cross-coupling reactions can selectively replace the bromine atoms, leaving the C2-chlorine atom intact for subsequent transformations or as a required feature for biological activity. thieme-connect.com This stepwise approach is fundamental to constructing molecules with precise functionalities needed for interaction with biological targets.

| Precursor Class | Synthesized Derivative Class | Reported Biological Activity | Synthetic Method Example |

|---|---|---|---|

| Dibromopyridines | Diaryl-substituted Pyridines | Anticancer (tubulin polymerization inhibition) wiley-vch.de | Sequential Suzuki Coupling wiley-vch.de |

| Chloropyridines | Pyranopyridine Derivatives | Anticancer researchgate.net | Nucleophilic Substitution |

| Halogenated Pyridines | Pyrrolopyridines | Potential Phosphodiesterase 5 Inhibitors thieme-connect.com | Palladium-catalyzed Heck Reaction thieme-connect.com |

| 2-Chloro-5-(chloromethyl)pyridine | Hydrazone Derivatives | Antimicrobial, Antimalarial nih.govnih.gov | Hydrazine displacement followed by condensation |

Development of New Therapeutic Agents

The structural framework provided by this compound is instrumental in the development of new therapeutic agents. nih.gov Its utility lies in its role as a scaffold that can be decorated with various pharmacophores to optimize binding affinity, selectivity, and pharmacokinetic properties. For example, novel combretastatin-A4 analogues, a class of potent anticancer agents, have been designed using a pyridine bridge derived from dibromopyridine precursors. wiley-vch.de Similarly, other research has focused on synthesizing novel 2-chloro-pyridine derivatives containing flavone moieties as potential telomerase inhibitors for cancer therapy. nih.gov The ability to use this intermediate to rapidly generate diverse analogues is a cornerstone of modern drug discovery programs.

Late-Stage Halogenation in Complex Pharmaceutical Synthesis

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex, drug-like molecule in the final steps of its synthesis to generate analogues. nih.govnih.gov While late-stage halogenation typically refers to the introduction of a halogen atom using a specific halogenating reagent (e.g., N-halosuccinimides), this compound does not function as such a reagent. nih.gov

Instead, its role in LSF is as a pre-halogenated building block for late-stage diversification. In this context, a complex molecular fragment can be coupled to the this compound core via one of its halogen sites. The remaining halogen atoms then serve as reactive handles for subsequent modifications, allowing for the rapid exploration of the chemical space around a lead compound. mit.edunih.govsmolecule.com This approach is highly efficient for optimizing the properties of a drug candidate without having to resort to a lengthy de novo synthesis for each new analogue. nih.gov The distinct reactivities of the chloro and bromo groups are particularly advantageous for achieving selective, stepwise diversification.

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. acs.org this compound is an ideal scaffold for conducting SAR investigations. The three halogen atoms provide distinct vectors for chemical modification, allowing chemists to systematically alter the molecule's steric, electronic, and lipophilic properties.

By selectively reacting one position while leaving the others unchanged, researchers can probe the importance of substituents at each location for target binding and efficacy. For example, a Suzuki coupling might be performed at the more reactive C-Br positions, while the C-Cl position is reserved for another transformation or left unmodified. This systematic approach generates clear data that helps build a detailed map of the molecular interactions between the drug candidate and its biological target, guiding the design of more potent and selective therapeutic agents.

| Position on Pyridine Ring | Initial Group | Potential Modification (Reaction Type) | SAR Question Addressed |

|---|---|---|---|

| C5 | -Br | Introduce aryl/heteroaryl groups (Suzuki Coupling) | Is a large, aromatic substituent tolerated in this pocket of the target protein? |

| C3 | -Br | Introduce alkyl or aryl groups (Stille/Negishi Coupling) | How does substitution at this position affect the molecule's conformation and binding? |

| C2 | -Cl | Introduce amine groups (Buchwald-Hartwig Amination) | Can a hydrogen bond donor/acceptor at this position improve potency or selectivity? |

| C5 and C3 | -Br | Introduce two different groups sequentially | What is the combined effect of modifying both positions on overall activity? |

Agrochemical and Pesticide Development

The pyridine ring is a common structural motif in a wide array of agrochemicals, including herbicides, insecticides, and fungicides. nih.gov Halogenated pyridine derivatives like this compound are key industrial intermediates for the synthesis of these crop protection agents. mdpi.com

Intermediate in Pesticide and Herbicide Synthesis

This compound and structurally related compounds are vital intermediates in the production of various pesticides. nih.govmdpi.com For example, 2-chloro-5-(trifluoromethyl)pyridine is a key intermediate for the herbicide Fluazifop-butyl. Similarly, 2-chloro-5-chloromethylpyridine is a crucial precursor for several major neonicotinoid insecticides, such as imidacloprid, acetamiprid, and thiacloprid. These insecticides function by targeting the nicotinic acetylcholine receptors in insects. The synthesis of these complex active ingredients relies on the foundational pyridine scaffold provided by intermediates like this compound, which allows for the efficient assembly of the final product.

Materials Science and Specialty Chemicals

Synthesis of Polymers and Coatings

While direct polymerization of this compound is not extensively documented, its structural motifs are found in various polymeric materials. Pyridine-containing polymers are of significant interest due to their unique electronic and optical properties. The halogen atoms on the this compound ring serve as functional handles for cross-coupling reactions, which are instrumental in polymer synthesis.

Cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed to create carbon-carbon bonds by replacing the halogen atoms with other organic moieties. This approach allows for the incorporation of the pyridine ring into the backbone of a polymer. The synthesis of poly(pyridine)s through such methods can lead to materials with applications in electronics, such as in the fabrication of light-emitting diodes (LEDs) and solar cells. The presence of the nitrogen atom in the pyridine ring can also influence the polymer's solubility, thermal stability, and ability to coordinate with metals.

Although specific research on polymers derived directly from this compound is not abundant in the public domain, the principles of polymer synthesis using halogenated heterocyclic compounds are well-established. The reactivity of the C-Cl and C-Br bonds can be selectively utilized in palladium-catalyzed cross-coupling reactions to build up polymeric chains.

Table 1: Potential Polymerization Reactions Involving this compound

| Reaction Type | Reactants | Potential Polymer Structure |

| Suzuki Coupling | This compound, Aryl-diboronic acid | Alternating pyridine and aryl units |

| Stille Coupling | This compound, Organotin reagent | Poly(pyridine) with specific side chains |

| Heck Coupling | This compound, Alkene | Pyridine-functionalized polyalkenes |

This table is illustrative and based on general principles of polymer chemistry, as specific examples for this compound were not found in the provided search results.

Development of Dyes and Pigments

This compound is recognized as an intermediate in the synthesis of dyes and pigments. chemimpex.com The pyridine ring is a common structural component in many classes of dyes, including azo dyes, disperse dyes, and cationic dyes. The electron-withdrawing nature of the halogen atoms and the nitrogen atom in the pyridine ring can influence the color and lightfastness of the resulting dyes.

A common strategy for synthesizing dyes from this compound would involve nucleophilic substitution of one or more of the halogen atoms. For instance, reaction with an appropriate amine could introduce a chromophoric or auxochromic group. Furthermore, the chloro and bromo substituents can be replaced to tune the electronic properties of the molecule, thereby altering its absorption spectrum and color.

Azo dyes, which contain the -N=N- functional group, are a significant class of commercial colorants. While direct azo coupling with this compound is unlikely due to the deactivated nature of the ring, it can be converted to an amino derivative, such as 2-amino-3,5-dibromopyridine, which can then be diazotized and coupled with a suitable aromatic compound to form an azo dye. The specific shades of these dyes would depend on the nature of the coupling component.

Table 2: Potential Dye Classes Synthesized from this compound Derivatives

| Dye Class | Synthetic Precursor from this compound | General Structure of Dye | Potential Color Range |

| Azo Dyes | 2-Amino-3,5-dibromopyridine | Ar-N=N-Ar' (where Ar' is derived from the pyridine) | Yellow to Red |

| Disperse Dyes | N-substituted amino-dibromopyridine | Small, non-ionic molecules with pyridine core | Varies with substituents |

| Cationic Dyes | Quaternized pyridine derivative | Positively charged pyridine-based chromophore | Bright, intense colors |

This table is based on established dye chemistry principles, as direct synthesis examples from this compound were not detailed in the search results.

Ligands for Metal Complexes

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it a potential ligand for coordination with metal ions. The formation of metal complexes with pyridine-based ligands is a vast and well-studied area of coordination chemistry. These complexes have diverse applications, including in catalysis, materials science, and medicine. researchgate.net

While the electron-withdrawing halogen atoms on this compound may reduce the basicity of the nitrogen atom, it can still coordinate to a variety of transition metals. The resulting metal complexes can exhibit interesting structural and electronic properties. For example, complexes of copper(II) with substituted pyridine ligands have been synthesized and characterized, showing various coordination geometries. nih.gov

Furthermore, this compound can be chemically modified to create more complex multidentate ligands. For instance, the halogen atoms can be substituted with other functional groups that can also coordinate to a metal center, leading to the formation of chelate complexes. These multidentate ligands often form more stable metal complexes than their monodentate counterparts.

Table 3: Examples of Metal Complexes with Substituted Pyridine Ligands

| Metal Ion | Ligand | Complex Formula | Potential Application | Reference |

| Copper(II) | 3,5-Dichloropyridine | [CuBr₂(C₅H₃Cl₂N)₂]n | Coordination polymer | nih.gov |

| Copper(II) | 2-Amino-3,5-dibromopyridine | (C₅H₅Br₂N₂)₂CuCl₄ | Magnetic materials | rsc.org |

| Ruthenium(II) | 2,2'-Bipyridine and Dipyridophenazine | Δ-Ru(bpy)₂dppz²⁺ | DNA probe | nih.gov |

This table provides examples of related structures to illustrate the potential of this compound as a ligand or ligand precursor.

Future Research Directions and Challenges

Development of More Sustainable Synthetic Routes

A primary challenge in the utilization of polyhalogenated pyridines, including 2-Chloro-3,5-dibromopyridine, lies in their synthesis. Traditional methods often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste streams, which are misaligned with modern principles of sustainable chemistry. Future research will necessarily focus on developing more efficient, scalable, and environmentally benign synthetic pathways.

Current synthetic routes to related compounds like 2,5-dibromopyridine can suffer from low yields and require harsh brominating agents or unstable diazonium salt intermediates, highlighting the need for improved methodologies. heteroletters.orgpatsnap.com The objective is to overcome technical deficiencies such as long operational processes and the poor reusability of solvents and reagents. heteroletters.org Research into novel methods that offer mild reaction conditions, high yields, readily available raw materials, and fewer by-products is crucial for the industrial viability and environmental sustainability of these important chemical building blocks. google.com

Green Chemistry Approaches

The principles of green chemistry offer a robust framework for the future synthesis of this compound. nih.gov The growing emphasis on sustainability in chemical production necessitates the exploration of eco-friendly synthetic methods. ijarsct.co.in

Future research in this area should prioritize several key strategies:

Alternative Solvents and Catalysts: A significant advancement would be the replacement of conventional organic solvents with greener alternatives like water or ionic liquids. Research has already demonstrated the potential of base-promoted selective amination of polyhalogenated pyridines using water as a solvent, avoiding the use of noble transition metals. acs.org The development of reusable, solid-acid, or base catalysts could also streamline purification processes and reduce waste. ijarsct.co.in

Energy-Efficient Methodologies: Techniques such as microwave-assisted and ultrasound-assisted synthesis have the potential to dramatically reduce reaction times, increase yields, and lower energy consumption compared to conventional heating methods. nih.govijarsct.co.in

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. This involves exploring novel reaction pathways, such as one-pot or multicomponent reactions, to minimize the formation of by-products. nih.govrsc.org

Renewable Feedstocks: A long-term goal for sustainable chemical production is the use of renewable starting materials. Research into the thermo-catalytic conversion of biomass-derived feedstocks like glycerol and ammonia (B1221849) into pyridines using zeolite catalysts represents a promising, albeit challenging, direction for the entire class of pyridine (B92270) compounds. rsc.org

| Parameter | Conventional Synthesis | Potential Green Chemistry Approach |

|---|---|---|

| Solvents | Often uses volatile and hazardous organic solvents. | Employs water, ionic liquids, or solvent-free conditions. ijarsct.co.inacs.org |

| Catalysts | May use stoichiometric, toxic, or precious metal catalysts (e.g., Palladium). acs.org | Utilizes reusable solid catalysts, biocatalysts, or transition-metal-free systems. ijarsct.co.inrsc.org |

| Energy Input | Relies on prolonged conventional heating. | Uses energy-efficient methods like microwave or ultrasound irradiation. nih.gov |

| Waste Generation | Can produce significant amounts of by-products and waste. | Focuses on high atom economy through multicomponent or one-pot reactions. nih.gov |

Exploration of Novel Reactivity Patterns

The this compound scaffold possesses a unique arrangement of three halogen substituents with differing reactivity, alongside a C-H bond, which presents a rich field for exploring novel chemical transformations. The distinct electronic nature of the C-Cl and C-Br bonds, and their positions relative to the nitrogen atom, allows for selective functionalization.

Future research should focus on:

Site-Selective Cross-Coupling: While cross-coupling reactions are established for halopyridines, a deeper understanding and control of the site-selectivity in polyhalogenated systems like this compound are needed. Research on related 2,5-dibromopyridine has shown that the different reactivities of the bromine atoms can be exploited for consecutive Negishi couplings. researchgate.net A key challenge is to develop catalytic systems that can selectively activate one C-Br bond over the other, or a C-Br bond in the presence of the C-Cl bond, allowing for the stepwise and controlled introduction of different functional groups.

C-H Bond Functionalization: Direct C-H activation and functionalization represent a modern and atom-economical approach to modifying organic molecules. researchgate.net The single C-H bond at the 4-position of this compound is a prime target for such transformations. Developing methods to selectively introduce substituents at this position without disturbing the halogen atoms would open up new avenues for creating highly functionalized pyridine derivatives.

Utilizing the Pyridine Nitrogen: The Lewis basicity of the pyridine nitrogen atom can be used to direct reactions to specific positions on the ring. Future work could explore how this inherent property can be harnessed to control novel reactivity patterns, potentially in combination with advanced catalytic systems.

Advanced Catalytic Systems for Transformations

The transformation of this compound into more complex and valuable molecules is heavily reliant on catalysis. The development of advanced catalytic systems is paramount to overcoming existing limitations and unlocking new synthetic possibilities.

Key areas for future research include:

Earth-Abundant Metal Catalysis: Much of the existing methodology for cross-coupling on pyridine rings relies on precious metals like palladium. acs.org A significant challenge is to develop effective catalysts based on more abundant and less expensive metals such as iron, copper, or nickel. This would not only reduce costs but also improve the sustainability of synthetic processes.

Photoredox and Electrocatalysis: These emerging fields offer new modes of reactivity that can often be achieved under mild conditions. Exploring the use of light or electricity to mediate transformations of this compound could lead to novel and previously inaccessible reaction pathways, avoiding the need for harsh reagents.

Bifunctional and Cooperative Catalysis: Systems that utilize two or more catalytic species to work in concert can achieve higher selectivity and efficiency than single-catalyst systems. For example, the use of an iridium-Lewis acid bifunctional catalyst has been reported for the meta-selective C-H borylation of pyridines. researchgate.net Designing catalysts that can simultaneously interact with the pyridine nitrogen and a halogen atom could provide exquisite control over site-selectivity.

Applications in Emerging Scientific Fields

While this compound is a known building block for agrochemicals and pharmaceuticals, its unique electronic and structural features make it a candidate for application in a range of emerging scientific fields. chemimpex.com

Prospective application areas demanding further research include:

Materials Science: The high halogen content and rigid aromatic structure of derivatives from this scaffold suggest potential use in advanced materials. Research into incorporating this moiety into polymers could lead to materials with enhanced thermal stability, flame retardancy, or specific optical properties. nbinno.comresearchgate.net Substituted pyridines are known to be useful in creating dyes, adhesives, and non-linear optical materials. researchgate.net

Organic Electronics: Pyridine-based structures are of significant interest in organic electronics. The electron-withdrawing nature of the halogen atoms and the nitrogen atom in this compound could be harnessed to create electron-transporting materials for use in organic light-emitting diodes (OLEDs) or organic photovoltaics. beilstein-journals.orgnih.gov The ability to selectively functionalize the molecule allows for fine-tuning of electronic properties.

Medicinal Chemistry: Beyond its role as a simple intermediate, the this compound core could serve as a central scaffold for new classes of therapeutic agents. The three halogen atoms provide vectors for introducing diverse functionalities, allowing for the creation of libraries of complex molecules for screening against various biological targets. nih.gov For instance, diaryl-substituted pyridines derived from dibromopyridines have been investigated as potent anticancer agents that act as inhibitors of tubulin polymerization. acs.org

| Emerging Field | Potential Application | Key Research Challenge |

|---|---|---|

| Materials Science | Development of flame-retardant polymers, functional dyes, and non-linear optical materials. nbinno.comresearchgate.net | Controlling polymerization and achieving desired material properties (e.g., processability, durability). |

| Organic Electronics | Creation of novel electron-transporting or emissive materials for OLEDs and organic semiconductors. beilstein-journals.orgnih.gov | Fine-tuning molecular orbitals and energy levels for efficient charge transport and luminescence. |

| Medicinal Chemistry | Use as a rigid scaffold for developing new classes of drugs, such as kinase inhibitors or anticancer agents. acs.org | Achieving high biological activity and selectivity while maintaining favorable pharmacokinetic properties. |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-chloro-3,5-dibromopyridine with high purity and yield?

- Methodological Answer : The most efficient synthesis involves solvent-free chlorination of 2-hydroxy-3,5-dibromopyridine using equimolar phosphorus oxychloride (POCl₃). This method achieves a 95% yield with 97% purity. Reaction conditions include heating at 110–120°C for 4–6 hours under nitrogen, followed by filtration to isolate the product .

Q. How can researchers ensure the purity of this compound post-synthesis?

- Methodological Answer : Purification is achieved via vacuum filtration and recrystallization using non-polar solvents. Purity is validated by melting point analysis (69–71°C) and chromatographic techniques (TLC or HPLC). NMR (¹H and ¹³C) and mass spectrometry (MS) are critical for confirming structural integrity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :